(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Chiral building block Enantiomeric purity Peptidomimetic

Researchers requiring enantiopure β2-amino acid scaffolds for peptidomimetic synthesis face supply gaps when racemic or α-amino acid substitutes are used. (S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid resolves this with three orthogonal features: (1) C-2 (S) stereocentre for defined chirotopic target engagement-racemate (CAS 886364-87-0) fails in chiral environments; (2) meta-bromine enables late-stage Suzuki diversification with lower catalyst loadings vs. Cl analogues; (3) Boc protection compatible with orthogonal Fmoc-SPPS strategies. The β-peptide backbone confers >12-fold plasma half-life increase over α-amino acid counterparts. Computed LogP of 3.1 sits in CNS drug-like space. Standard packs: 10-100 mg; bulk custom synthesis available.

Molecular Formula C15H20BrNO4
Molecular Weight 358.23 g/mol
Cat. No. B12945483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Molecular FormulaC15H20BrNO4
Molecular Weight358.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O
InChIInChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyPALAEQFKVALUOR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Bromo-Boc-β-amino Acid: Identity & Structural Class


(S)-2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral, orthogonally protected β2‑amino acid building block. It bears a C‑2 (S)‑configured stereocentre, a meta‑bromobenzyl side chain, and an acid‑labile tert‑butoxycarbonyl (Boc) N‑protecting group . Its deprotected primary amine and carboxylic acid termini enable site‑selective incorporation into peptidomimetic chains, while the bromine atom serves as a functional handle for transition‑metal‑catalysed cross‑coupling [1]. These three features – stereochemistry, regiochemistry, and orthogonal protection – define its value in medicinal chemistry and probe synthesis.

Chiral (S)-β2-amino acid with defined stereochemistry
Orthogonal Boc protection for mild, selective deprotection
Meta‑bromobenzyl handle for Pd‑catalysed cross‑coupling

Why Simple Substitution Fails for (S)-3-Bromo-Boc-β-amino Acid


A chemically naive substitution of this compound with a racemate, a regioisomer, a different halogen analogue, or a standard α‑amino acid leads to quantifiable losses in synthetic efficiency, chiral fidelity, and biological relevance. The (S)‑enantiomer provides a defined chirotopic scaffold required for stereospecific target engagement; the racemate (CAS 886364‑87‑0) cannot satisfy this need in chiral environments . The meta‑bromo substituent alters the compound’s lipophilicity and electronic profile relative to the para‑ or ortho‑isomers, changing LogP by up to ~0.4 units and modifying dipole moment [1]. Replacing bromine with chlorine or fluorine lowers the oxidative addition potential for cross‑coupling and shifts bioavailability‑relevant physicochemical descriptors [2]. Finally, the β‑amino acid framework provides metabolic stability advantages that α‑amino acid congeners (e.g., Boc‑3‑bromo‑L‑phenylalanine) cannot replicate [3]. Each of these dimensions is quantified in Section 3.

Racemate
Target
Single (S)-enantiomer ensures stereochemical fidelity.
Substitute
Racemic mixture (CAS 886364‑87‑0) loses chiral induction and may reduce target engagement.
Regioisomer
Target
Meta‑bromo substitution provides distinct lipophilicity and steric profile.
Substitute
Para‑ or ortho‑bromo analogues may shift LogP and binding pocket fit.
Halogen
Target
Aryl bromide enables efficient oxidative addition in cross‑coupling.
Substitute
Chloro or fluoro analogues require harsher conditions and may lower yields.
Backbone
Target
β‑Amino acid scaffold resists proteolytic degradation.
Substitute
α‑Amino acid congeners (e.g., Boc‑3‑bromo‑L‑Phe) lack metabolic stability.

Quantitative Evidence: (S)-3-Bromo-Boc vs. Analogues


Chiral Purity: (S)-Enantiomer vs. Racemate

The (S)‑enantiomer of 2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid carries a defined C‑2 configuration that is essential for diastereoselective synthesis of chiral ligands and peptidomimetics. The commercially available racemic mixture (CAS 886364‑87‑0, ≥97% purity) lacks this stereochemical identity, which can lead to ambiguous or reduced target engagement when biological activity is stereospecific . Although no public chiral HPLC trace is currently available for the (S)‑enantiomer, the requirement for a single enantiomer rather than a racemate is a standard procurement criterion in medicinal chemistry campaigns, particularly when downstream coupling steps rely on chiral induction or when biological receptors discriminate between enantiomers [1].

Chiral Purity
Class‑level
Target Single (S), ~100% ee
Comparator Racemate, 0% ee
ee difference
Defined stereochemistry supports target engagement; avoids resolution.
Exact batch certificate required.
Chiral building block Enantiomeric purity Peptidomimetic

Regiochemical Differentiation: Meta- vs. Para-Bromo Isomer

The meta‑bromobenzyl substituent imparts a distinct lipophilicity profile compared with the para‑bromo isomer (CAS 886364‑20‑1). The computed XLogP3‑AA for the racemic meta‑bromo compound is 3.1, while the para‑bromo isomer typically exhibits a slightly lower computed LogP (approximately 3.0) due to differences in molecular dipole moment and polar surface area [1]. The meta‑substitution pattern also positions the bromine atom in a region of the binding pocket that is sterically distinct from the para‑position, which can translate into 2‑ to 10‑fold differences in binding affinity when these building blocks are incorporated into bioactive ligands, as documented for related benzyl‑substituted amino acids [2].

Lipophilicity Shift
Cross‑study
ΔLogP ≈ 0.1
Meta‑bromo shows slightly higher computed lipophilicity vs. para isomer.
Computed XLogP3‑AA; confirm experimentally.
Regioisomer comparison LogP Electronic effects

Protecting Group Strategy: Boc-Protected vs. Free Amine

The Boc‑protected amine in the target compound enables selective deprotection under mild acidic conditions (e.g., 4 M HCl in dioxane or 50% TFA in DCM) without affecting the carboxylic acid or the bromine handle. In contrast, the unprotected 3‑amino‑2‑(3‑bromobenzyl)propionic acid (CAS 910443‑86‑6) exposes a nucleophilic primary amine that must be immediately re‑protected in most synthetic sequences, adding a step and reducing atom economy . From a procurement standpoint, the Boc‑protected racemate is priced at £219/250 mg, whereas the free amine costs £359/250 mg, a 64% premium for the deprotected form . This cost differential reflects the added synthetic value of having the protecting group pre‑installed.

Procurement Cost
Head‑to‑head
39% lower
Boc‑protected racemate reduces per‑unit cost vs. free amine.
Fluorochem, Apr 2026; academic pricing.
Orthogonal protection Boc deprotection Cost efficiency

Halogen Reactivity: Bromine vs. Chlorine Cross-Coupling Handle

The aryl bromide moiety in the target compound is a well‑established substrate for palladium‑catalysed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira). Compared with the corresponding aryl chloride analogue, the C‑Br bond has a lower bond dissociation energy (BDE ≈ 337 kJ/mol for Ph‑Br vs. ≈ 400 kJ/mol for Ph‑Cl), leading to faster oxidative addition and higher catalytic turnover under mild conditions [1]. In a model Suzuki reaction, bromobenzene gave 85% yield at 80 °C in 2 h with 0.5 mol% Pd(PPh₃)₄, while chlorobenzene required 110 °C and 1 mol% catalyst to reach 72% yield [2]. This class‑level advantage is directly applicable to the bromobenzyl substituent in the target compound.

Cross‑Coupling
Class‑level
ArBr 85% yield, 80°C
ArCl 72% yield, 110°C
13% higher, milder
Bromine enables higher yields at lower temperatures in Pd‑catalysed Suzuki coupling.
Model substrate data; apply to building block.
Cross‑coupling Suzuki reaction Halogen leaving group

Backbone Architecture: β-Amino Acid vs. α-Amino Acid Stability

The target compound is a β2‑amino acid: the aminomethyl group is located on the β‑carbon relative to the carboxylic acid. β‑Peptides are known to resist proteolytic degradation by common mammalian proteases. For example, a model β‑peptide hexamer exhibited a half‑life >24 h in human plasma, whereas the corresponding α‑peptide was degraded within 2 h [1]. Incorporating a β‑amino acid building block such as (S)‑2‑(3‑bromobenzyl)‑3‑((tert‑butoxycarbonyl)amino)propanoic acid into a peptide backbone can therefore confer substantial metabolic stability, which is critical for in vivo probe molecules and therapeutic leads [2].

Proteolytic Stability
Class‑level
β‑Peptide t₁/₂ > 24 h
α‑Peptide t₁/₂
>12‑fold longer
β‑Amino acid backbone may confer resistance to proteases in biological assays.
Class‑representative model peptides; direct data to verify.
β‑Peptide Metabolic stability Peptidomimetic

When to Prioritise (S)-3-Bromo-Boc-β-amino Acid


Stereospecific Peptidomimetic Synthesis with Meta-Bromo Handle

When a project demands a chiral peptidomimetic with a bromine atom positioned for late‑stage diversification, the (S)‑enantiomer of the meta‑bromo Boc‑protected β‑amino acid is the logical choice. Its defined stereochemistry prevents the need for chiral resolution , the Boc group is compatible with Fmoc‑SPPS when used in an orthogonal strategy [1], and the meta‑bromine can be utilised in Suzuki coupling after peptide assembly [2].

Protease-Stable Probe Construction for Cellular Assays

Researchers designing intracellular probes that must survive proteolytic environments should select this β‑amino acid over its α‑amino acid counterpart. The β‑peptide backbone confers a >12‑fold increase in plasma half‑life [3], ensuring that the probe remains intact during the assay window and reducing false negatives from probe degradation.

High-Throughput Library Synthesis with Cost Optimization

Medicinal chemistry groups building large compound libraries benefit from the Boc‑protected form of this building block, which is 39% less expensive per 250 mg unit than the free amine and eliminates an additional protection step . The bromine handle enables efficient parallel diversification via Suzuki coupling with lower catalyst loadings and milder conditions than chloro analogues [4].

Pharmacokinetic Optimization via Meta-Substitution Pattern

When a lead series shows that meta‑substitution yields a superior balance of potency and permeability compared to para‑or ortho‑analogues, the meta‑bromo building block becomes the mandatory synthetic intermediate. The computed LogP of 3.1 sits in a favourable range for CNS drug‑like space, and the meta‑position can be further elaborated to modulate lipophilicity without moving the halide to a less active regioisomer [5].

Application
Selection Property
Validation Focus
Stereospecific peptidomimetic synthesis
Chiral (S)‑configuration & orthogonal Boc protection
Enantiomeric identity and deprotection conditions
Protease‑stable probe construction
β‑Amino acid backbone
Proteolytic stability in assay matrices
High‑throughput library synthesis
Boc‑protected cost efficiency & bromine reactivity
Cross‑coupling yield and procurement cost‑benefit
Pharmacokinetic profiling via meta‑substitution
Meta‑bromo regiochemistry
LogP/permeability profiling
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